Sodium 2,5-dimethylbenzenesulfonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

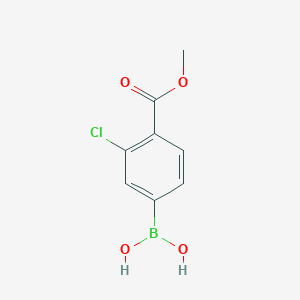

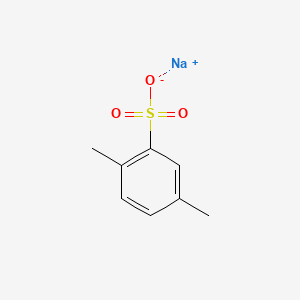

Sodium 2,5-dimethylbenzenesulfonate is a chemical compound with the CAS Number: 827-19-0 . It has a molecular weight of 208.21 and its IUPAC name is this compound .

Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It is stored in an inert atmosphere at room temperature .Aplicaciones Científicas De Investigación

Molecular Switching and Ionic Interactions

Sodium 2,5-dimethylbenzenesulfonate has been studied for its role in molecular switching and cooperative ionic interactions. Gurbanov et al. (2017) synthesized a derivative of this compound and analyzed its behavior in dimethylsulfoxide-d6 solution. They found that it existed as a mixture of Z- and E-hydrazone forms and explored its interactions with copper(II) nitrate hydrate. The study revealed a molecular switching mechanism interpreted as a transition from resonance-assisted hydrogen bonding to charge-assisted hydrogen bonding, indicating potential applications in molecular electronics or catalysis (Gurbanov et al., 2017).

Coordination Chemistry and Polymerization

Phenylbismuth bis(2,5-dimethylbenzenesulfonate), a coordination polymer, has been synthesized and characterized, showcasing the complex's distinct structure and properties, hinting at its potential applications in material science or catalysis (Sharutin & Sharutina, 2014).

In another study, this compound was utilized in the formation of MnII and CuII complexes with arylhydrazones. These complexes exhibited high catalytic activity for solvent- and additive-free microwave-assisted oxidation of alcohols, suggesting potential applications in green chemistry or catalysis (Mahmudov et al., 2015).

Surface-functionalized Mesoporous Silica Nanoparticles

In the environmental domain, this compound has been studied in the context of removing sodium dodecylbenzenesulfonate (SDBS) using surface-functionalized mesoporous silica nanoparticles. This research explored the adsorption properties and mechanisms, suggesting its utility in environmental remediation and waste management (Kim et al., 2019).

Polymeric Multilayers and Thin Films

Poly(sodium 4-styrenesulfonate)/poly(diallyldimethylammonium chloride) multilayers treated with concentrated salt solutions showed significant changes in physicochemical properties. This research could have implications in materials science, particularly in the development of thin films with tailored properties for various industrial applications (Han et al., 2012).

Safety and Hazards

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of Sodium 2,5-dimethylbenzenesulfonate can be achieved through sulfonation of 2,5-dimethylbenzene followed by neutralization with sodium hydroxide.", "Starting Materials": [ "2,5-dimethylbenzene", "Sulfuric acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Add 2,5-dimethylbenzene slowly to a mixture of sulfuric acid and water while stirring vigorously.", "Heat the mixture to 80-90°C and continue stirring for 2-3 hours.", "Cool the mixture to room temperature and slowly add sodium hydroxide solution to neutralize the mixture.", "Filter the resulting precipitate and wash with water.", "Dry the product in a vacuum oven at 60-70°C to obtain Sodium 2,5-dimethylbenzenesulfonate." ] } | |

| 827-19-0 | |

Fórmula molecular |

C8H10NaO3S |

Peso molecular |

209.22 g/mol |

Nombre IUPAC |

sodium;2,5-dimethylbenzenesulfonate |

InChI |

InChI=1S/C8H10O3S.Na/c1-6-3-4-7(2)8(5-6)12(9,10)11;/h3-5H,1-2H3,(H,9,10,11); |

Clave InChI |

GJHFEHMZPWMMMH-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)[O-].[Na+] |

SMILES canónico |

CC1=CC(=C(C=C1)C)S(=O)(=O)O.[Na] |

| 827-19-0 | |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.